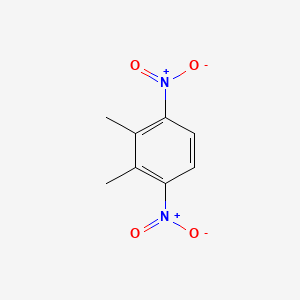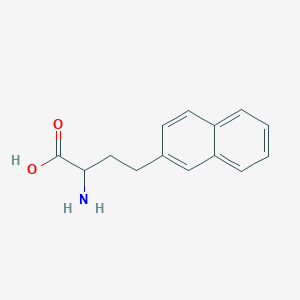
3-Bromo-2-methylpropanenitrile
Overview
Description
3-Bromo-2-methylpropanenitrile is a compound belonging to the family of nitriles. It has a molecular formula of C4H6BrN and a molecular weight of 148 g/mol.
Synthesis Analysis
Nitriles can be synthesized from halogenoalkanes, amides, and from aldehydes and ketones . The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group and a nitrile is produced .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
The primary halogenoalkane bromomethane reacts via an SN2 mechanism . The bromine (or other halogen) in the halogenoalkane is simply replaced by a -CN group - hence a substitution reaction .Physical And Chemical Properties Analysis
This compound has a density of 1.339 g/mL at 25 °C . Its boiling point is 140.3±13.0 °C at 760 mmHg .Scientific Research Applications
1. Intermediate in PI3K/mTOR Inhibitors Synthesis
3-Bromo-2-methylpropanenitrile is noted as an important intermediate in the synthesis of PI3K/mTOR inhibitors. A specific compound, synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile, involves steps like nitration, chlorination, alkylation, reduction, and substitution. This process is significant for synthesizing derivatives of NVP-BEZ235, a notable quinoline inhibitor (Lei et al., 2015).
2. Reagent in Skraup-Type Synthesis
2,2,3-Tribromopropanal, closely related to this compound, is used in Skraup-type synthesis for converting 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines. These intermediates are then further transformed into 3-bromoquinolin-6-ols, which can have additional substituents (Lamberth et al., 2014).
3. Solvent Effects on Reactivity
The heterolysis reactions of tertiary alkyl halides, including this compound, in various solvents, were studied to understand solvent effects on reactivity. The study provides insights into solute-solvent interactions, which are pivotal in chemical processes (Moreira et al., 2019).
4. Corrosion Inhibition
A novel corrosion inhibitor, embedded with ammonium, amide, and amine motifs, was synthesized using a precursor that relates to this compound. This inhibitor showed high efficiency for mild steel in HCl, suggesting potential applications in corrosion protection (Chauhan et al., 2020).
5. Nucleophilic Solvent Participation
The solvolysis of compounds closely related to this compound was studied to understand the role of nucleophilic solvent participation. This research is fundamental to comprehend the chemical behavior of bromoalkanes in various solvents (Liu et al., 2009).
6. Synthesis of Fluorescent Styryl Dyes
This compound plays a role in the synthesis of new types of fluorescent styryl dyes. These dyes have potential applications in various fields like organic electronics and photonics (Jaung et al., 1998).
7. Investigation as a Building Block
1-Bromo-3-buten-2-one, related to this compound, was investigated as a building block in organic synthesis. This study provides insight into the versatility and potential applications of brominated compounds in synthesis (Westerlund et al., 2001).
Mechanism of Action
Target of Action
It’s known that halogenoalkanes like this compound often undergo nucleophilic substitution reactions .
Mode of Action
3-Bromo-2-methylpropanenitrile, being a halogenoalkane, is likely to undergo nucleophilic substitution reactions. In such reactions, a nucleophile, an atom or molecule that donates an electron pair, substitutes a halogen atom in the halogenoalkane . For instance, when a similar compound, 2-bromo-2-methylpropane, is refluxed with an aqueous solution of sodium hydroxide, the nucleophilic hydroxide ion substitutes the bromine of the tertiary halogenoalkane .
Biochemical Pathways
The compound’s potential to participate in nucleophilic substitution reactions suggests it could influence a variety of biochemical processes, depending on the specific nucleophile involved .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight and structure, would likely influence its pharmacokinetics .
Result of Action
The compound’s potential to participate in nucleophilic substitution reactions suggests it could have a variety of effects, depending on the specific context and conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is classified as flammable and acutely toxic, suggesting that it should be handled with care to ensure safety . Furthermore, its reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Biochemical Analysis
Biochemical Properties
3-Bromo-2-methylpropanenitrile plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating nucleophilic substitution reactions. For instance, it can undergo free radical bromination and nucleophilic substitution, which are essential in organic synthesis . The compound’s interactions with biomolecules are primarily through its bromine and nitrile groups, which can form covalent bonds with nucleophiles.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s bromine group can interact with cellular proteins, potentially leading to modifications in protein function and signaling pathways . Additionally, its nitrile group can affect gene expression by interacting with transcription factors and other DNA-binding proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new covalent bonds with nucleophiles . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the nitrile group can influence gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Studies have indicated that high doses of this compound can cause toxic effects, including cellular damage and alterations in metabolic pathways . It is essential to determine the appropriate dosage to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other compounds. The compound’s bromine and nitrile groups play crucial roles in its metabolism, influencing the activity of enzymes involved in its degradation and conversion . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its bromine and nitrile groups can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its bromine and nitrile groups can influence its activity and function within these subcellular locations.
properties
IUPAC Name |
3-bromo-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN/c1-4(2-5)3-6/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAJFOYUNZGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598463 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53744-77-7 | |
| Record name | 3-Bromo-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)









